2-(6-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide
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Overview
Description
2-(6-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of two benzofuran rings, each substituted with a methyl group, and an acetamide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps:
Formation of Benzofuran Rings: The benzofuran rings can be synthesized through an intramolecular Friedel–Crafts reaction, which is catalyzed by phosphoric acid. This method is efficient and exhibits good functional group tolerance.
Substitution Reactions: The methyl groups are introduced through substitution reactions using appropriate methylating agents.
Acetamide Linkage Formation: The final step involves the formation of the acetamide linkage, which can be achieved through the reaction of the benzofuran derivatives with acetic anhydride under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzofuran rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated benzofuran derivatives.
Scientific Research Applications
2-(6-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-tumor and anti-bacterial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(benzofuran-2-yl)-3-phenylpyridine: Known for its photoinduced 6π-electrocyclization reactions.
2,3-unsubstituted benzofurans: Synthesized via metal-free catalyzed intramolecular Friedel–Crafts reactions.
Uniqueness
2-(6-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide is unique due to its dual benzofuran structure with specific methyl and acetamide substitutions, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C27H21NO4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]acetamide |
InChI |
InChI=1S/C27H21NO4/c1-16-7-10-18(11-8-16)26(30)27-25(21-5-3-4-6-22(21)32-27)28-24(29)14-19-15-31-23-13-17(2)9-12-20(19)23/h3-13,15H,14H2,1-2H3,(H,28,29) |
InChI Key |
PYZIBSPJLGOMQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=COC5=C4C=CC(=C5)C |
Origin of Product |
United States |
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